1-[2-(4-bromophenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine
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Overview
Description
1-[2-(4-Bromophenoxy)ethyl]-3-(2-methylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a bromophenoxyethyl group and a methylpropyl group attached to a dihydrobenzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-bromophenoxy)ethyl]-3-(2-methylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine typically involves multiple steps:
Formation of the Bromophenoxyethyl Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form 4-bromophenoxyethyl bromide.
Coupling with Benzodiazole: The bromophenoxyethyl intermediate is then reacted with a benzodiazole derivative under basic conditions to form the desired benzodiazole compound.
Introduction of the Methylpropyl Group: The final step involves the alkylation of the benzodiazole compound with 2-methylpropyl bromide in the presence of a strong base like sodium hydride to yield 1-[2-(4-bromophenoxy)ethyl]-3-(2-methylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenoxy)ethyl]-3-(2-methylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenoxyethyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
1-[2-(4-Bromophenoxy)ethyl]-3-(2-methylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-bromophenoxy)ethyl]-3-(2-methylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Chlorophenoxy)ethyl]-3-(2-methylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine
- 1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine
Uniqueness
1-[2-(4-Bromophenoxy)ethyl]-3-(2-methylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to molecular targets.
Properties
Molecular Formula |
C19H22BrN3O |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-3-(2-methylpropyl)benzimidazol-2-imine |
InChI |
InChI=1S/C19H22BrN3O/c1-14(2)13-23-18-6-4-3-5-17(18)22(19(23)21)11-12-24-16-9-7-15(20)8-10-16/h3-10,14,21H,11-13H2,1-2H3 |
InChI Key |
ZRHFUKQPTUUHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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